Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-6-4-12(5-7-13)14(17)20/h4-7H,8-11H2,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDUCDBYVUUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic One-Step Synthesis Approach
A modern, efficient method involves a photocatalytic coupling reaction between piperazine-1-tert-butyl formate and an aminopyridine derivative under visible light irradiation using an acridine salt catalyst and an oxidant. Although this method is described for a related piperazine derivative, it exemplifies the efficiency of light-driven catalysis in forming C-N bonds under mild conditions with high yield (up to 95%) and purity. The reaction conditions include:
- Solvent: Anhydrous dichloroethane
- Catalyst: Acridine salt (0.1 eq)
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq)
- Light source: Blue LED irradiation for 10 hours
- Temperature: Room temperature
- Atmosphere: Oxygen environment
This method avoids heavy metals and harsh conditions, offering an environmentally friendly and cost-effective route to tert-butyl carbamate-substituted piperazine derivatives.
One-Pot Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Another synthetic strategy involves the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in the presence of copper(I) iodide (CuI) and a base such as DIPEA in DMF at low temperature (0 °C). The reaction proceeds rapidly (5 minutes) to yield tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylate derivatives with high purity (>95%) and excellent isolated yields (90–97%). This approach is notable for its simplicity and high efficiency, enabling the rapid construction of substituted piperazine frameworks.
Boc Protection and Subsequent Functionalization
A classical approach involves:
- Protection of piperazine nitrogen with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Subsequent nucleophilic substitution or coupling with 4-carbamoylphenyl derivatives under basic conditions (e.g., potassium carbonate) at elevated temperatures (typically 100–120 °C).
- Deprotection of Boc groups if necessary by treatment with trifluoroacetic acid (TFA) in DCM at room temperature.
This method allows for stepwise control of functional group introduction and is widely used in medicinal chemistry for the synthesis of piperazine derivatives.
Reaction Conditions and Yields
Research Findings and Analysis
- The photocatalytic method offers a breakthrough in green chemistry, minimizing byproducts and avoiding heavy metals, which is advantageous for scale-up and pharmaceutical applications.
- The Cu(I)-catalyzed click chemistry approach is highly efficient for rapid synthesis of substituted piperazine derivatives with excellent yields and purity, suitable for high-throughput synthesis in drug discovery.
- Classical Boc protection and substitution remain foundational techniques, allowing for flexible modification of the piperazine core and phenyl substituents, with well-established protocols and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the carbamoyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl piperazine-1-carboxylate scaffold is versatile, with modifications on the phenyl ring or piperazine nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Stability and Reactivity
- Acid/Base Stability : Compounds with electron-withdrawing groups (e.g., CF₃, CN) exhibit superior stability in simulated gastric fluid compared to triazole-containing derivatives (e.g., compounds 1a and 1b in degrade under acidic conditions) .
- Synthetic Yields: Carbamoyl/Carboxy Derivatives: Moderate yields (52–85%) via coupling reactions (EDCI/HOAt) or transition-metal catalysis . Amino/Cyano Derivatives: Lower yields (52%) due to challenges in regioselective amination .
Biological Activity
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate (often abbreviated as TBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety and carbamoylphenyl group, which contribute to its unique pharmacological profile. The molecular formula is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol.
TBPC exhibits a range of biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases such as Alzheimer's. For example, compounds with similar structures demonstrated significant inhibition of AChE with IC50 values in the nanomolar range .
- Neuroprotective Effects : In vitro studies have indicated that TBPC can protect neuronal cells from oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protection is attributed to the reduction of pro-inflammatory cytokines and oxidative stress markers .
In Vitro Studies
- Cell Viability Assays : TBPC was tested on astrocyte cultures exposed to Aβ1-42. Results showed a marked improvement in cell viability when treated with TBPC compared to untreated controls, suggesting its potential as a neuroprotective agent .
- Cytokine Production : Treatment with TBPC resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its role in modulating inflammatory responses in neurodegenerative conditions .
In Vivo Studies
- Animal Models : In scopolamine-induced models of cognitive impairment, TBPC demonstrated moderate protective effects on memory function. However, these effects were less pronounced than those observed with standard treatments like galantamine, highlighting the need for further optimization of TBPC's pharmacokinetic properties .
Comparative Analysis
| Compound | Mechanism of Action | IC50 (AChE Inhibition) | Neuroprotective Effect |
|---|---|---|---|
| TBPC | AChE Inhibition, Anti-inflammatory | Not specified | Moderate |
| Galantamine | AChE Inhibition | 0.17 μM | Significant |
| M4 | β-secretase Inhibition | 15.4 nM | Moderate |
Case Study 1: Neuroprotection Against Aβ Toxicity
In a controlled study involving astrocytes treated with Aβ1-42, TBPC was administered alongside the peptide. The results indicated that TBPC significantly reduced cell death compared to the control group, suggesting its potential utility in preventing neurodegeneration associated with Alzheimer's disease .
Case Study 2: Cognitive Enhancement in Animal Models
In an experimental model using scopolamine to induce cognitive deficits, TBPC was evaluated for its ability to restore cognitive function. While it showed some efficacy, it was noted that further studies are needed to enhance its bioavailability and therapeutic index .
Q & A
Q. How are enantiomeric impurities monitored in asymmetric syntheses of related piperazine derivatives?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/IPA to resolve enantiomers .
- Circular Dichroism (CD) : Detect Cotton effects at ~220 nm for carbamate chromophores .
- Stereochemical Assignment : Compare experimental optical rotation with literature values for tert-butyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
